molecular formula C10H14NO2PS B14501726 2-(tert-Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione CAS No. 64067-57-8

2-(tert-Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione

Cat. No.: B14501726
CAS No.: 64067-57-8
M. Wt: 243.26 g/mol
InChI Key: BTJFIWGJYUUZPD-UHFFFAOYSA-N
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Description

2-(tert-Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is a complex organophosphorus compound It is characterized by the presence of a tert-butylamino group attached to a benzodioxaphosphole ring system, which includes a phosphorus atom bonded to sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione typically involves the reaction of tert-butylamine with a suitable precursor containing the benzodioxaphosphole ring. One common method is the reaction of tert-butylamine with 2-chloro-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The tert-butylamino group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce a thiol derivative.

Scientific Research Applications

2-(tert-Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving phosphorus and sulfur.

    Industry: Used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-(tert-Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and context. The presence of the phosphorus-sulfur bond is crucial for its activity, as it can form strong interactions with active sites in enzymes. Additionally, the tert-butylamino group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Salbutamol: ®-4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol

    Terbutaline: (RS)-5-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,3-diol

    Adrenaline: ®-4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol

Uniqueness

2-(tert-Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is unique due to its phosphorus-sulfur bond and the benzodioxaphosphole ring system This structural feature distinguishes it from other compounds like salbutamol and terbutaline, which do not contain phosphorus

Properties

CAS No.

64067-57-8

Molecular Formula

C10H14NO2PS

Molecular Weight

243.26 g/mol

IUPAC Name

N-tert-butyl-2-sulfanylidene-1,3,2λ5-benzodioxaphosphol-2-amine

InChI

InChI=1S/C10H14NO2PS/c1-10(2,3)11-14(15)12-8-6-4-5-7-9(8)13-14/h4-7H,1-3H3,(H,11,15)

InChI Key

BTJFIWGJYUUZPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NP1(=S)OC2=CC=CC=C2O1

Origin of Product

United States

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